molecular formula C8H15Br B2987232 (4-Bromo-2-methylbutan-2-yl)cyclopropane CAS No. 1909313-64-9

(4-Bromo-2-methylbutan-2-yl)cyclopropane

Cat. No.: B2987232
CAS No.: 1909313-64-9
M. Wt: 191.112
InChI Key: FOKXAOMFVQPXRT-UHFFFAOYSA-N
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Description

(4-Bromo-2-methylbutan-2-yl)cyclopropane is an organic compound with the molecular formula C8H15Br. It is characterized by a cyclopropane ring substituted with a 4-bromo-2-methylbutan-2-yl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-methylbutan-2-yl)cyclopropane typically involves the reaction of cyclopropane with 4-bromo-2-methylbutan-2-yl bromide under specific conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-methylbutan-2-yl)cyclopropane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction can lead to the formation of alkanes or other reduced products.

Common Reagents and Conditions

    Substitution: Common reagents include sodium iodide in acetone (Finkelstein reaction) or other nucleophiles like amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

    Substitution: Products include various substituted cyclopropanes.

    Oxidation: Products include alcohols, ketones, or carboxylic acids.

    Reduction: Products include alkanes or other reduced hydrocarbons.

Scientific Research Applications

(4-Bromo-2-methylbutan-2-yl)cyclopropane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-2-methylbutan-2-yl)cyclopropane involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of more stable products. The exact pathways and molecular targets depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-2-methylbutan-2-yl)cyclopropane
  • (4-Iodo-2-methylbutan-2-yl)cyclopropane
  • (4-Fluoro-2-methylbutan-2-yl)cyclopropane

Uniqueness

(4-Bromo-2-methylbutan-2-yl)cyclopropane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is a better leaving group than chlorine and fluorine, making it more reactive in substitution reactions. Additionally, the compound’s specific steric and electronic properties influence its behavior in various chemical reactions.

Properties

IUPAC Name

(4-bromo-2-methylbutan-2-yl)cyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Br/c1-8(2,5-6-9)7-3-4-7/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKXAOMFVQPXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCBr)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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